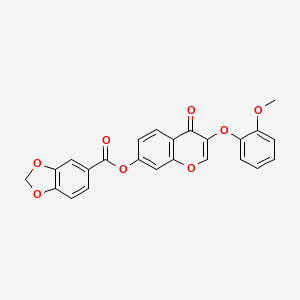

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic chromene derivative featuring a benzodioxole carboxylate ester moiety at position 7 of the chromene core and a 2-methoxyphenoxy substituent at position 2. The 1,3-benzodioxole group is known to enhance metabolic stability and bioavailability, while the methoxyphenoxy substituent may influence receptor binding affinity due to its electron-donating properties .

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O8/c1-27-17-4-2-3-5-19(17)32-22-12-28-20-11-15(7-8-16(20)23(22)25)31-24(26)14-6-9-18-21(10-14)30-13-29-18/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOAHCJUGXGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including:

Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the methoxyphenoxy group: This step might involve nucleophilic substitution reactions.

Attachment of the benzodioxole carboxylate group: This could be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

- Use of catalysts to enhance reaction rates.

- Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the methoxyphenoxy group.

Reduction: Reduction reactions could potentially target the carbonyl group in the chromen-4-one core.

Substitution: Various substitution reactions could occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of chromenone can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. These compounds may serve as potential leads for developing new anti-inflammatory drugs .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in various studies, suggesting its potential in combating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cellular integrity. The presence of methoxy groups in its structure enhances its electron-donating ability, contributing to its antioxidant effects .

Anticancer Potential

Initial investigations into the anticancer properties of chromenone derivatives have shown promising results. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted in several studies. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are associated with oxidative stress and inflammation. Compounds with similar structures have been shown to mitigate neuroinflammation and oxidative damage, indicating a potential therapeutic application for neurological disorders .

Case Study 1: Anti-inflammatory Mechanisms

A recent study focused on a series of chromenone derivatives, including those structurally related to This compound , evaluated their COX inhibitory activities. The study found that specific substitutions on the chromenone scaffold significantly enhanced COX-II inhibitory potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antioxidant Evaluation

In another investigation, researchers assessed the antioxidant activity of various chromenone derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with methoxy substitutions exhibited higher radical scavenging abilities than their unsubstituted counterparts, supporting the hypothesis that structural modifications can enhance antioxidant efficacy .

Case Study 3: Anticancer Activity Assessment

A comprehensive study examined the cytotoxic effects of chromenone derivatives on human cancer cell lines. The results indicated that specific analogs exhibited significant growth inhibition and induced apoptosis in colon cancer cells through the activation of intrinsic apoptotic pathways . This highlights the potential for developing novel anticancer therapies based on this chemical scaffold.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate with structurally related compounds, highlighting key differences in substituents, molecular properties, and biological activities.

Table 1. Structural and Functional Comparison of Chromene Derivatives

Key Comparative Insights:

Substituent Position and Bioactivity: The target compound’s 2-methoxyphenoxy group may confer distinct binding interactions compared to the 3- or 4-methoxy positional isomers (Analogs 1 and 2).

Electronic Effects :

- Analog 3 ’s trifluoromethyl group introduces strong electron-withdrawing effects, which may alter redox properties or enhance binding to hydrophobic pockets in enzymes .

Pharmacological Implications: Compounds with benzodioxole-carboxylate esters (e.g., Analog 1) have been identified in medicinal plants, implying natural product-inspired drug design opportunities . Derivatives with carbazole moieties () exhibit antiarrhythmic and hypotensive activities, suggesting that the target compound’s methoxyphenoxy-chromene scaffold could be optimized for cardiovascular applications .

Synthetic and Analytical Considerations :

- Structural analogs in –10 were characterized using LCMS and HPLC, underscoring the importance of advanced chromatographic techniques for purity assessment .

Limitations:

Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structurally related molecules, necessitating further experimental validation.

Notes

- Methodological Consistency : SHELX and WinGX software () are critical for crystallographic analysis of similar compounds, ensuring accurate structural elucidation.

- Regulatory Standards : Pharmacopeial guidelines () emphasize stringent impurity limits (<0.5% total), relevant for synthetic analogs of the target compound.

Biological Activity

The compound 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic molecule belonging to the class of chromen-4-one derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in medicine. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 366.35 g/mol. The compound features a chromenone core substituted with a methoxyphenoxy group and a benzodioxole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O6 |

| Molecular Weight | 366.35 g/mol |

| CAS Number | 637750-39-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets in biological systems. Research indicates that this compound can act as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer cell proliferation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit fatty acid synthase (FAS), an enzyme implicated in lipid metabolism and cancer progression. In vitro studies have shown that certain derivatives of chromenone exhibit significant FAS inhibition, suggesting a potential mechanism for anticancer activity .

Antiproliferative Activity

Numerous studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in the table below:

These findings indicate that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent in oncology.

Antioxidant Activity

The antioxidant capacity of the compound has also been evaluated using various assays such as DPPH and ABTS scavenging methods. The results indicate that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

- In Vitro Study on Cancer Cell Lines : A study reported that 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl derivatives showed varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from 1.2 µM to over 10 µM depending on the structure and substituents . This highlights the importance of structural modifications in enhancing biological activity.

- Antioxidant Efficacy : Another study demonstrated that the compound exhibited superior antioxidant properties compared to standard antioxidants like butylated hydroxytoluene (BHT), indicating its potential use in formulations aimed at reducing oxidative stress .

Q & A

Basic Questions

Q. What established synthetic methodologies are available for synthesizing 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate?

- Methodological Answer : Synthesis often involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of a chromen-4-one core via Claisen-Schmidt condensation or cyclization of substituted phenols and diketones.

- Step 2 : Introduction of the 2-methoxyphenoxy group through nucleophilic substitution or esterification under acidic/basic conditions.

- Step 3 : Coupling with 1,3-benzodioxole-5-carboxylate using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Validation : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography .

Q. How is the molecular structure of this compound confirmed in academic research?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding and π-π stacking interactions .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).

- Software : WinGX and ORTEP for visualization and geometric analysis .

Q. What are the primary biological assays used to evaluate this compound's activity?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging assay or ORAC (oxygen radical absorbance capacity) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : ELISA-based measurement of TNF-α or IL-6 suppression in macrophage models .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare X-ray diffraction data with NMR/IR results to confirm stereochemistry. For example, anisotropic displacement parameters in crystallography can resolve ambiguous NOE correlations .

- Computational modeling : Use DFT (density functional theory) to simulate NMR chemical shifts and compare with experimental data.

- Impurity analysis : Employ LC-MS to identify byproducts (e.g., incomplete esterification) that may skew spectral interpretations .

Q. What experimental design considerations are critical for optimizing synthetic yield?

- Methodological Answer :

- Reaction conditions :

- Temperature : Elevated temperatures (80–100°C) for esterification, but monitor for thermal decomposition.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous drying to avoid hydrolysis .

- Workflow : Design a fractional factorial experiment to test variables (e.g., molar ratios, reaction time) and apply ANOVA for statistical optimization .

Q. How can researchers assess the compound's stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies :

- Thermal stability : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor chromen-4-one ring oxidation using LC-MS .

- Crystallinity monitoring : Use PXRD (powder X-ray diffraction) to detect polymorphic transitions that affect solubility .

Q. What advanced techniques are recommended for studying intermolecular interactions in co-crystals or formulations?

- Methodological Answer :

- Co-crystallization : Screen with pharmaceutically relevant co-formers (e.g., succinic acid) using solvent evaporation.

- Thermal analysis : DSC (differential scanning calorimetry) to identify eutectic points and TG-DTA for decomposition profiles .

- Surface analysis : SEM-EDS to map elemental distribution in multi-component systems .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate docking models : Adjust force field parameters (e.g., AMBER vs. CHARMM) in molecular docking simulations to better align with experimental IC₅₀ values.

- Membrane permeability : Account for logP discrepancies (predicted vs. experimental) using Caco-2 cell assays .

- Metabolite interference : Perform stability studies in plasma to identify metabolic degradation pathways that reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.